molecular formula C18H14ClNO3 B1359568 2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde CAS No. 1048917-33-4

2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde

Cat. No. B1359568
M. Wt: 327.8 g/mol
InChI Key: WJHMYKLBOWCSOJ-UHFFFAOYSA-N
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Description

The compound “2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom. The oxazole ring is substituted with a 4-chlorophenyl group and a methyl group. The molecule also contains a benzaldehyde group, which consists of a benzene ring with a formyl group (-CHO) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like density functional theory) could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxazole ring, for instance, might undergo reactions at the nitrogen or oxygen atoms. The benzaldehyde group could be involved in reactions with nucleophiles at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Spectroscopic Studies

The compound's structure and characteristics have been examined through various spectroscopic techniques, as seen in studies like Özay et al. (2013), which focused on a similar compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde (Özay, Yıldız, Ünver, & Durlu, 2013).

Synthesis of Novel Compounds

This compound has been used as a precursor in the synthesis of novel heterocyclic compounds. For example, Bekircan et al. (2015) synthesized various compounds derived from a similar molecule, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, exploring their potential applications (Bekircan, Ülker, & Menteşe, 2015).

Crystal Structure Analysis

The compound's crystal structure, along with similar molecules, has been analyzed, as seen in Caracelli et al. (2018), who examined 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, a compound with a chiral methine-C atom and interesting supramolecular characteristics (Caracelli et al., 2018).

Antioxidant and Antimicrobial Properties

Several studies have explored the compound's potential antioxidant and antimicrobial properties. For instance, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, highlighting the compound's potential in pharmacological applications (Sah, Bidawat, Seth, & Gharu, 2014).

Synthesis and Molecular Docking Studies

Katariya et al. (2021) conducted synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating 2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde, to evaluate their anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).

Safety And Hazards

As with any chemical compound, handling “2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde” would require appropriate safety precautions. The specific hazards would depend on its reactivity and biological activity .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It might be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-12-16(11-22-17-5-3-2-4-14(17)10-21)20-18(23-12)13-6-8-15(19)9-7-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHMYKLBOWCSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde

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